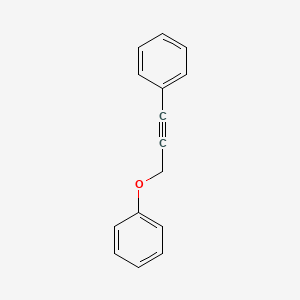

(3-Phenoxyprop-1-yn-1-yl)benzene

Description

(3-Phenoxyprop-1-yn-1-yl)benzene is a benzene derivative featuring a propargyl ether group (-O-CH₂-C≡C-Ph). It is synthesized via a gold-catalyzed oxidative Sonogashira coupling reaction between phenyl propargyl ether and phenylboronic acid, yielding 32% after purification . Key spectral data include:

- ¹H NMR: δ 7.46–7.42 (m, 2H), 4.92 (s, 2H).

- ¹³C NMR: δ 158.0 (C-O), 87.3 (sp-hybridized carbon), 56.8 (CH₂-O) . The compound is a white solid with a molecular formula of C₁₅H₁₂O (molar mass: 208.26 g/mol). Its structure is characterized by a phenoxy-substituted propargyl moiety, which influences its electronic properties and reactivity.

Properties

CAS No. |

92496-20-3 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-phenoxyprop-1-ynylbenzene |

InChI |

InChI=1S/C15H12O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,13H2 |

InChI Key |

ZZWYPJJFBHEPLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3-Phenoxyprop-1-yn-1-yl)benzene typically begins with phenol and propargyl bromide.

Reaction Conditions: Phenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate in acetone to form (prop-2-yn-1-yloxy)benzene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for larger-scale reactions, including the use of industrial reactors and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Addition: Hydrogenation catalysts for the addition of hydrogen across the triple bond.

Major Products:

Oxidation: Benzoic acid derivatives.

Substitution: Benzylic halides.

Addition: Saturated hydrocarbons.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (3-Phenoxyprop-1-yn-1-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Industry:

Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Phenoxyprop-1-yn-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of the phenoxy and propynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and material science .

Comparison with Similar Compounds

Structural and Electronic Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The phenoxy group in the target compound donates electrons via resonance, stabilizing the alkyne moiety. In contrast, the -CF₃O group in the chloro-trifluoromethoxy analog is strongly electron-withdrawing, increasing electrophilicity at the alkyne .

Spectral and Physical Properties

- The ¹³C NMR signal at δ 158.0 in the target compound confirms the presence of the ether oxygen, absent in halogenated analogs .

- Physical State : The target is a white solid, whereas smaller analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS) may exist as liquids or low-melting solids due to reduced molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.